

An In-depth Technical Guide to 6-Fluoroquinoline-4-carboxylic Acid

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Compound of Interest

Compound Name: 6-Fluoroquinoline-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of **6-fluoroquinoline-4-carboxylic acid**. This document is intended for researchers, scientists, and professionals involved in drug discovery and development who are interested in the quinoline scaffold and its derivatives.

Molecular Structure and Physicochemical Properties

6-Fluoroquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core functionalized with a fluorine atom at the 6-position and a carboxylic acid group at the 4-position. The presence of the fluorine atom and the carboxylic acid group significantly influences the molecule's electronic properties, solubility, and potential for biological activity.

Table 1: Physicochemical Properties of **6-Fluoroquinoline-4-carboxylic Acid**

Property	Value	Source/Comment
Molecular Formula	C ₁₀ H ₆ FNO ₂	-
Molecular Weight	191.16 g/mol	-
CAS Number	220844-73-5	-
Appearance	Yellow to brown solid	[1]
Melting Point	Not explicitly reported	Data for related compounds suggest a high melting point.
pKa	0.89 ± 0.30 (Predicted)	[1]
Solubility	Poorly soluble in water between pH 6 and 8.[2]	Generally, quinolone carboxylic acids exhibit pH-dependent solubility.[2]
Storage Temperature	2-8°C	[1]

Synthesis of 6-Fluoroquinoline-4-carboxylic Acid

The synthesis of quinoline-4-carboxylic acids can be achieved through several established methods. While a specific detailed protocol for **6-fluoroquinoline-4-carboxylic acid** is not readily available in the searched literature, the following classical reactions provide a framework for its synthesis.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxyquinolines, which can then be converted to the corresponding quinolones.[3][4][5][6][7] The general scheme involves the reaction of an aniline with a malonic ester derivative, followed by cyclization, hydrolysis, and decarboxylation.

Experimental Protocol (General Gould-Jacobs Reaction):

- **Condensation:** React 4-fluoroaniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent like diphenyl ether.[8][9]

- Cyclization: The resulting anilinomethylenemalonate is heated to a high temperature (around 250 °C) to induce thermal cyclization, yielding ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[5][9]
- Hydrolysis: The ester is saponified using a base, such as sodium hydroxide, to yield 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.[3][6]
- Decarboxylation: The resulting 3-carboxylic acid is then decarboxylated by heating to afford 6-fluoro-4-hydroxyquinoline.
- Conversion to Carboxylic Acid: The 4-hydroxy group can be converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride, followed by a nucleophilic substitution with a cyanide source and subsequent hydrolysis to yield the desired **6-fluoroquinoline-4-carboxylic acid**.



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Gould-Jacobs reaction workflow for quinoline synthesis.

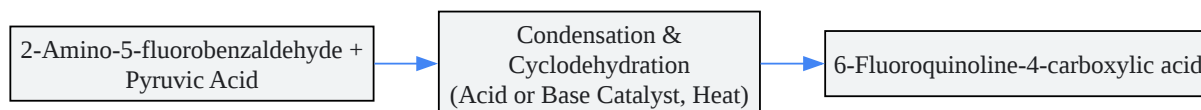
Friedländer Annulation

The Friedländer synthesis is another fundamental method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group, such as pyruvic acid.[3][10][11][12][13][14][15]

Experimental Protocol (General Friedländer Annulation):

- Reactants: 2-Amino-5-fluorobenzaldehyde and pyruvic acid.
- Catalyst: The reaction can be catalyzed by either an acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a base (e.g., potassium hydroxide, sodium hydroxide).[3][10][12]
- Solvent: A suitable solvent such as ethanol or a solvent-free condition can be employed.[12]

- Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.
- Workup: The product, **6-fluoroquinoline-4-carboxylic acid**, precipitates upon cooling or acidification and can be isolated by filtration and purified by recrystallization.



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Friedländer annulation for quinoline-4-carboxylic acid.

Spectroscopic and Crystallographic Data

Specific experimental spectroscopic and crystallographic data for **6-fluoroquinoline-4-carboxylic acid** are not readily available in the reviewed literature. However, based on the analysis of related compounds, the following characteristics can be anticipated.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, likely above 10 ppm.^{[16][17][18][19]}

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms of the quinoline ring and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.^{[9][13][16][18][20]} The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Table 2: Predicted NMR Data for **6-Fluoroquinoline-4-carboxylic Acid**

Nucleus	Predicted Chemical Shift (ppm)	Comments
^1H	7.0 - 9.0	Aromatic protons on the quinoline ring.
> 10	Carboxylic acid proton (broad singlet).	
^{13}C	110 - 150	Aromatic carbons.
165 - 185	Carboxylic acid carbonyl carbon.	

Note: These are predicted values based on general chemical shift ranges for similar functional groups and structures.

X-ray Crystallography

No crystal structure for **6-fluoroquinoline-4-carboxylic acid** has been reported in the searched literature. However, the crystal structure of the parent compound, quinoline-4-carboxylic acid, has been determined.^[4] It crystallizes in the monoclinic space group $P2_1/c$.^[4] The molecules form hydrogen-bonded chains through the interaction between the carboxylic acid proton and the quinoline nitrogen of an adjacent molecule.^[4] It is plausible that **6-fluoroquinoline-4-carboxylic acid** would adopt a similar packing arrangement, influenced by the electronic effects of the fluorine substituent.

Biological Activity and Signaling Pathways

While specific biological activity data for **6-fluoroquinoline-4-carboxylic acid** is limited, the broader class of fluoroquinolones, which share the core quinoline scaffold, are well-known for their antibacterial and potential anticancer activities.^{[6][8][21][22][23][24][25][26][27]}

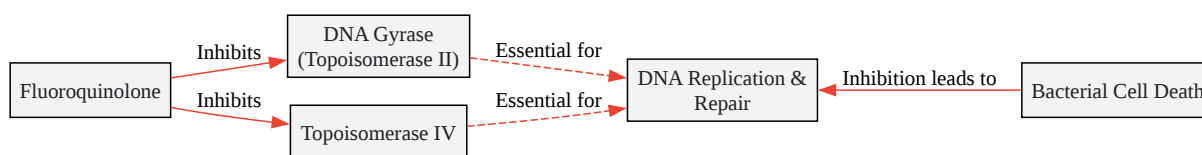
Antibacterial Activity

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.^{[1][23]} This inhibition leads to a bactericidal effect. The fluorine atom at the C-6

position is a common feature in many potent fluoroquinolone antibiotics and is known to enhance their activity.^[2]

Experimental Protocol (General Antibacterial Susceptibility Testing):

- **Bacterial Strains:** A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*).
- **Method:** Broth microdilution or agar diffusion methods are commonly used to determine the Minimum Inhibitory Concentration (MIC).
- **Procedure (Broth Microdilution):**
 - Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
 - Inoculate each well with a standardized suspension of the bacterial strain.
 - Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
 - The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.



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General mechanism of action of fluoroquinolones.

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives.^{[6][21][24][27]} Some fluoroquinolones have been shown to exhibit cytotoxic effects against various cancer cell lines.^{[6][27]} The proposed mechanisms of action include the inhibition of topoisomerase II in

cancer cells, induction of apoptosis, and cell cycle arrest.[24][27] Derivatives of **6-fluoroquinoline-4-carboxylic acid** have shown antitumor activity against various cancer cell lines, including leukemia, melanoma, and colon carcinoma.[21]

Experimental Protocol (General In Vitro Cytotoxicity Assay):

- Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
- Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are commonly used to assess cell viability.
- Procedure (MTT Assay):
 - Seed cancer cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
 - Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
 - Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

6-Fluoroquinoline-4-carboxylic acid represents a key molecular scaffold with significant potential in medicinal chemistry. While specific experimental data for this compound is somewhat limited in the public domain, the well-established chemistry and biological activity of the broader quinoline and fluoroquinolone classes provide a strong foundation for its further investigation. The synthetic routes outlined in this guide offer viable pathways for its preparation, and the predicted spectroscopic and biological properties suggest that it is a

valuable target for further research in the development of novel therapeutic agents. Future studies should focus on the detailed synthesis and characterization of this compound, as well as a comprehensive evaluation of its antibacterial and anticancer activities to fully elucidate its therapeutic potential.

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